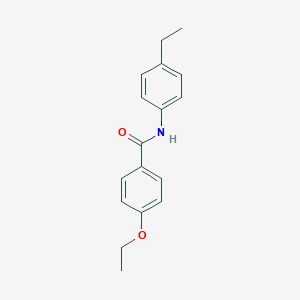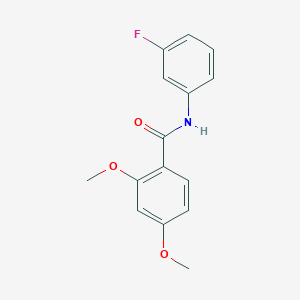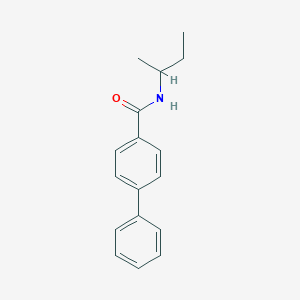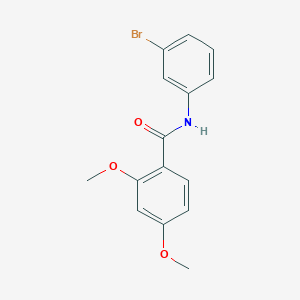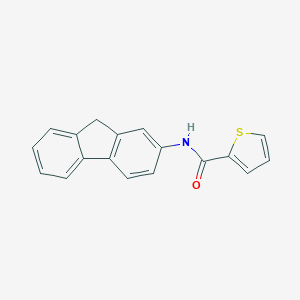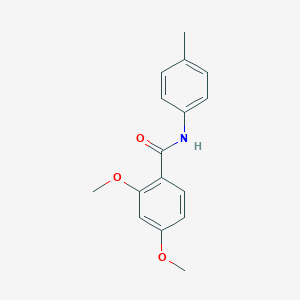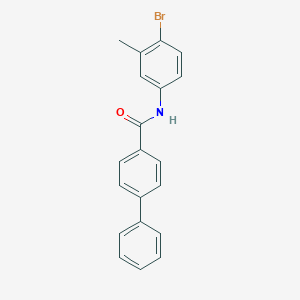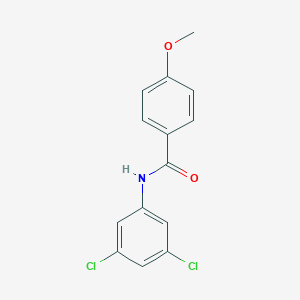
N-(3,5-dichlorophenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-4-methoxybenzamide, also known as DCF, is a chemical compound that belongs to the family of benzamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
N-(3,5-dichlorophenyl)-4-methoxybenzamide exerts its biological activity by inhibiting the activity of COX-2, which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation and cancer. By inhibiting COX-2, N-(3,5-dichlorophenyl)-4-methoxybenzamide reduces the production of prostaglandins, thereby reducing inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-methoxybenzamide has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3,5-dichlorophenyl)-4-methoxybenzamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(3,5-dichlorophenyl)-4-methoxybenzamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, in tumors.
実験室実験の利点と制限
N-(3,5-dichlorophenyl)-4-methoxybenzamide has several advantages as a research tool. It is easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. N-(3,5-dichlorophenyl)-4-methoxybenzamide has also been found to be stable under various conditions, making it suitable for long-term storage. However, N-(3,5-dichlorophenyl)-4-methoxybenzamide has some limitations as well. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, N-(3,5-dichlorophenyl)-4-methoxybenzamide has been found to be less effective than other COX-2 inhibitors in some cases.
将来の方向性
There are several future directions for the research of N-(3,5-dichlorophenyl)-4-methoxybenzamide. One potential direction is to investigate the potential of N-(3,5-dichlorophenyl)-4-methoxybenzamide as a therapeutic agent for the treatment of inflammation and cancer. Another direction is to explore the molecular mechanisms of N-(3,5-dichlorophenyl)-4-methoxybenzamide-induced apoptosis in cancer cells. In addition, it would be interesting to investigate the potential of N-(3,5-dichlorophenyl)-4-methoxybenzamide as a tool to study the role of COX-2 in other biological processes. Finally, further studies are needed to determine the optimal dosage and administration route of N-(3,5-dichlorophenyl)-4-methoxybenzamide for various applications.
Conclusion:
In conclusion, N-(3,5-dichlorophenyl)-4-methoxybenzamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It exhibits anti-inflammatory, analgesic, and anti-cancer properties and has been used as a tool to investigate the role of COX-2 in various biological processes. While N-(3,5-dichlorophenyl)-4-methoxybenzamide has several advantages as a research tool, it also has some limitations. There are several future directions for the research of N-(3,5-dichlorophenyl)-4-methoxybenzamide, including its potential as a therapeutic agent and its role in other biological processes.
合成法
N-(3,5-dichlorophenyl)-4-methoxybenzamide can be synthesized by the reaction of 3,5-dichloroaniline and 4-methoxybenzoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The final product is obtained by purification using column chromatography.
科学的研究の応用
N-(3,5-dichlorophenyl)-4-methoxybenzamide has been extensively used in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-(3,5-dichlorophenyl)-4-methoxybenzamide has been used as a tool to investigate the role of cyclooxygenase-2 (COX-2) in inflammation and cancer. It has also been used to study the molecular mechanisms of cell proliferation and apoptosis.
特性
分子式 |
C14H11Cl2NO2 |
|---|---|
分子量 |
296.1 g/mol |
IUPAC名 |
N-(3,5-dichlorophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-9(3-5-13)14(18)17-12-7-10(15)6-11(16)8-12/h2-8H,1H3,(H,17,18) |
InChIキー |
BDMPBILTTVNPLI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



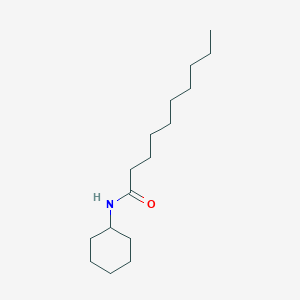

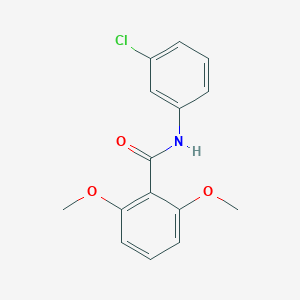
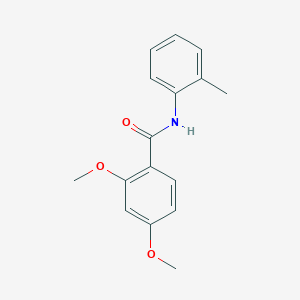
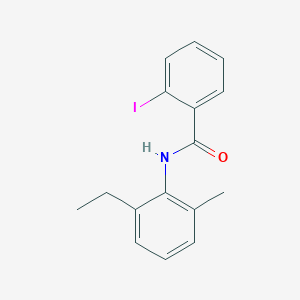
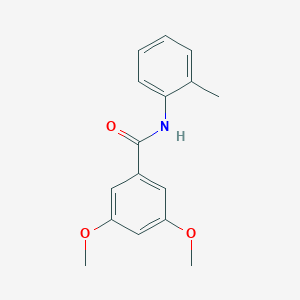
![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
